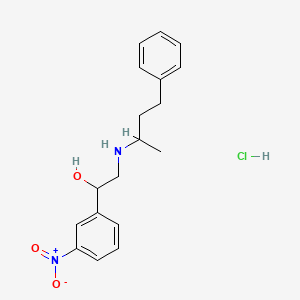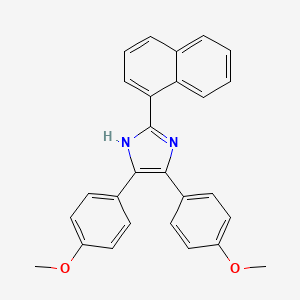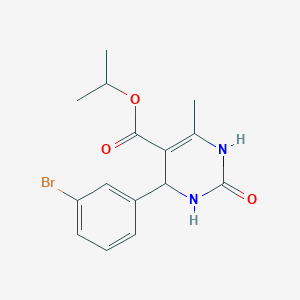
1-(3-nitrophenyl)-2-(4-phenylbutan-2-ylamino)ethanol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-nitrophenyl)-2-(4-phenylbutan-2-ylamino)ethanol;hydrochloride is a synthetic organic compound that belongs to the class of phenylethanolamines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-nitrophenyl)-2-(4-phenylbutan-2-ylamino)ethanol;hydrochloride typically involves multi-step organic reactions. The starting materials might include 3-nitrobenzaldehyde and 4-phenylbutan-2-amine. The key steps could involve:
Condensation Reaction: Combining 3-nitrobenzaldehyde with 4-phenylbutan-2-amine under acidic or basic conditions to form an intermediate Schiff base.
Reduction: Reducing the Schiff base to form the corresponding amine.
Hydrochloride Formation: Treating the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-nitrophenyl)-2-(4-phenylbutan-2-ylamino)ethanol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Hydrolysis: The hydrochloride salt can be hydrolyzed to the free base using aqueous sodium hydroxide.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Thionyl chloride, phosphorus tribromide.
Hydrolysis: Aqueous sodium hydroxide.
Major Products
Reduction: 1-(3-aminophenyl)-2-(4-phenylbutan-2-ylamino)ethanol.
Substitution: 1-(3-nitrophenyl)-2-(4-phenylbutan-2-ylamino)ethyl chloride.
Hydrolysis: 1-(3-nitrophenyl)-2-(4-phenylbutan-2-ylamino)ethanol.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(3-nitrophenyl)-2-(4-phenylbutan-2-ylamino)ethanol;hydrochloride would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-nitrophenyl)-2-(4-phenylbutan-2-ylamino)propanol;hydrochloride: Similar structure but with a propanol group instead of ethanol.
1-(3-nitrophenyl)-2-(4-phenylbutan-2-ylamino)ethanol;hydrobromide: Similar structure but with a hydrobromide salt instead of hydrochloride.
Uniqueness
1-(3-nitrophenyl)-2-(4-phenylbutan-2-ylamino)ethanol;hydrochloride is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
IUPAC Name |
1-(3-nitrophenyl)-2-(4-phenylbutan-2-ylamino)ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3.ClH/c1-14(10-11-15-6-3-2-4-7-15)19-13-18(21)16-8-5-9-17(12-16)20(22)23;/h2-9,12,14,18-19,21H,10-11,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWGEJZMLNDPSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NCC(C2=CC(=CC=C2)[N+](=O)[O-])O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>52.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24807345 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
438545-45-0 |
Source


|
| Record name | Benzenemethanol, α-[[(1-methyl-3-phenylpropyl)amino]methyl]-3-nitro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=438545-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-ethylphenyl)oxamide](/img/structure/B5054946.png)
![1-(4-isopropyl-1,3-thiazol-2-yl)-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B5054953.png)
![N-cyclopropyl-4-methoxy-2-{[1-(4-methylbenzyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5054955.png)
![rel-(1S,2S)-2-{4-[3-(1,3-benzodioxol-5-yl)propyl]-1-piperazinyl}cyclohexanol trifluoroacetate (salt)](/img/structure/B5054961.png)
![[4-(4-fluoro-2-nitro-5-piperidin-1-ylphenyl)piperazin-1-yl]-thiophen-2-ylmethanone](/img/structure/B5054983.png)
![3-chloro-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B5054986.png)
![N-[[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]propan-2-amine](/img/structure/B5054994.png)
![3,5-dimethyl-4-[4-(2-nitrophenoxy)butyl]-1H-pyrazole oxalate](/img/structure/B5055008.png)

![6-cyclopropyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B5055020.png)
![4-fluoro-2-methyl-N-[[3-(methylsulfanylmethyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide](/img/structure/B5055025.png)

![6-[(2-Amino-2-oxoethyl)sulfanyl]-5-cyano-2-methyl-N-phenyl-1,4-dihydro[4,4'-bipyridine]-3-carboxamide](/img/structure/B5055041.png)
![Ethyl 2-(benzoylcarbamothioylamino)-4,5-dihydrobenzo[e][1]benzothiole-1-carboxylate](/img/structure/B5055054.png)
